Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate
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Overview
Description
“Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate” is a chemical compound. It is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for many scientists. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based analogs have been used in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
- Thiophene derivatives, including EN300-7539679, are essential in the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. EN300-7539679’s electronic properties make it a promising candidate for enhancing device performance .
- Thiophene-based compounds exhibit diverse pharmacological properties. EN300-7539679 may have potential as an anticancer agent, anti-inflammatory drug, or antimicrobial agent. Researchers explore its interactions with biological targets to design novel drugs .
- Thiophene derivatives, including EN300-7539679, serve as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable for various applications, such as coatings and surface treatments .
- EN300-7539679’s chemical structure suggests it could act as a metal complexing agent. These compounds play a role in catalysis, coordination chemistry, and environmental remediation .
- Researchers employ thiophene derivatives in synthetic methods. EN300-7539679 can be synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. These methods allow access to diverse thiophene-based compounds .
- Investigating EN300-7539679’s interactions with biological receptors provides insights into its potential therapeutic applications. Researchers explore its binding affinity, selectivity, and mechanism of action .
Organic Electronics and Semiconductors
Medicinal Chemistry
Corrosion Inhibition
Metal Complexing Agents
Synthetic Chemistry
Biological Studies and Drug Development
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S2/c1-12-9(11)8-3-7-6(14-8)2-5(4-10)13-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZQINRUIAOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate |
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